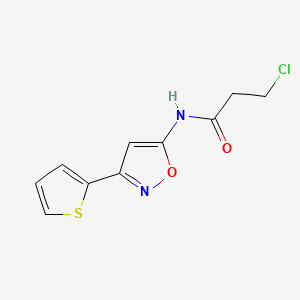
Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- is a complex organic compound that features a unique combination of functional groups, including a propanamide backbone, a chloro substituent, and an isoxazole ring fused with a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- typically involves multi-step organic reactions One common approach is to start with the preparation of the isoxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The thienyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or to reduce the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amides, ethers, or thioethers.
科学的研究の応用
Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The isoxazole ring and thienyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation in certain diseases.
類似化合物との比較
Similar Compounds
Propanamide, N-phenyl-: This compound features a phenyl group instead of the isoxazole and thienyl groups, resulting in different chemical and biological properties.
3-chloro-N-(thiophen-2-ylmethyl)propanamide: Similar in structure but lacks the isoxazole ring, which may affect its reactivity and applications.
Uniqueness
Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- is unique due to the presence of both the isoxazole ring and the thienyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and functionality.
特性
CAS番号 |
37853-43-3 |
|---|---|
分子式 |
C10H9ClN2O2S |
分子量 |
256.71 g/mol |
IUPAC名 |
3-chloro-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C10H9ClN2O2S/c11-4-3-9(14)12-10-6-7(13-15-10)8-2-1-5-16-8/h1-2,5-6H,3-4H2,(H,12,14) |
InChIキー |
LYJQRTMDFIFNGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NOC(=C2)NC(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


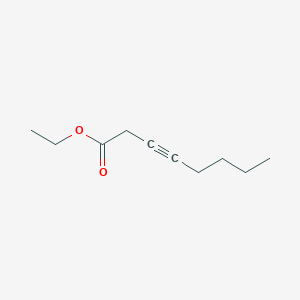



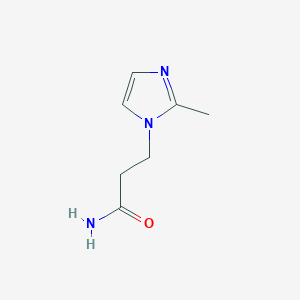
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
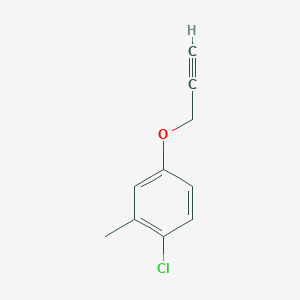

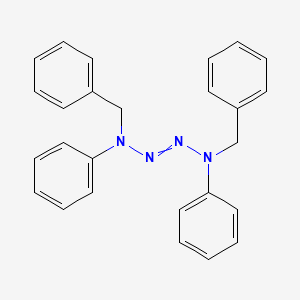

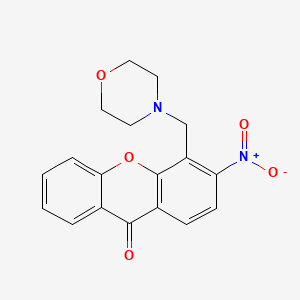
![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
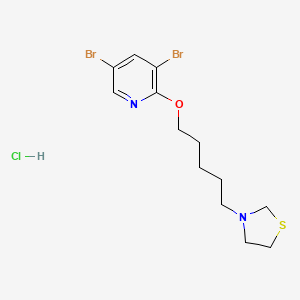
![5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide](/img/structure/B14674244.png)
